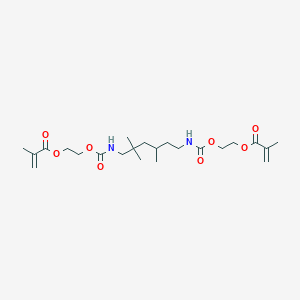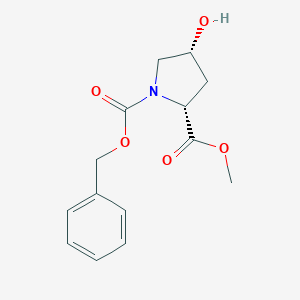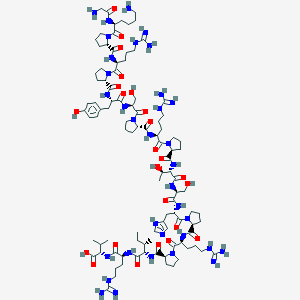
Nitrosoxacin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrosoxacin C is a synthetic compound that belongs to the class of quinolone antibiotics. It is a derivative of nalidixic acid, with an additional nitroso group attached to the quinolone ring. Nitrosoxacin C has been shown to have potent antibacterial activity against a wide range of gram-negative and gram-positive bacteria.
Wissenschaftliche Forschungsanwendungen
Overview of Nitroso Compounds in Organic Chemistry
Nitrosoxacin C belongs to the class of aromatic C-nitroso compounds. Research over the last two decades has revealed their significant synthetic applications and novel physico-chemical phenomena, suggesting potential uses in various fields of organic chemistry. These compounds exhibit equilibrium between monomeric and dimeric forms under specific environmental conditions, opening new avenues for research in organic chemistry (H. Vančik, 2013).
Nitrosoureas in Cancer Treatment
Nitrosoureas, a group of compounds including Nitrosoxacin C, have been extensively studied for their use in cancer treatment. They have shown effectiveness against a variety of experimental tumors and are part of the National Cancer Institute's Chemotherapy Program. This includes large-scale empirical screening and clinical trials to evaluate their efficacy and toxicity in treating cancer (S. Carter, F. Schabel, L. Broder, T. Johnston, 1972).
Nitroheterocyclic Drugs
Nitroheterocyclic drugs, a category that encompasses Nitrosoxacin C, are used as therapeutic agents against various protozoan and bacterial infections. Their chemical, chemotherapeutic, toxicological, pharmacokinetic, and pharmacological properties have been characterized, including their mechanisms of action and resistance in certain parasitic protozoa (W. Raether, H. Hänel, 2003).
Biosynthesis of Nitro Compounds
Nitro compounds like Nitrosoxacin C, though typically associated with synthetic drugs, are also found as natural products exhibiting significant biological activities. Research on their biosynthesis has highlighted that they can be derived from natural sources and play a role in various biological processes (R. Winkler, C. Hertweck, 2007).
Therapeutic Evaluation in Experimental Models
Nitrosoureas, including Nitrosoxacin C, have been evaluated for therapeutic efficacy using various experimental models, such as human melanoma xenograft systems. This research contributes to understanding the effectiveness and potential side effects of these compounds in cancer treatment (R. Osieka, P. Glatte, R. Pannenbäcker, C. Schmidt, 2004).
Eigenschaften
CAS-Nummer |
147317-95-1 |
|---|---|
Produktname |
Nitrosoxacin C |
Molekularformel |
C14H30N2O2 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
(Z)-hydroxyimino-(12-methyltridecyl)-oxidoazanium |
InChI |
InChI=1S/C14H30N2O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-16(18)15-17/h14,17H,3-13H2,1-2H3/b16-15- |
InChI-Schlüssel |
XLTXPTGAYGVGIQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)CCCCCCCCCCCN(N=O)O |
SMILES |
CC(C)CCCCCCCCCCC[N+](=NO)[O-] |
Kanonische SMILES |
CC(C)CCCCCCCCCCCN(N=O)O |
Synonyme |
nitrosoxacin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)
